molecular formula C10H14N2O B150815 3-(1-Methylpyrrolidin-2-yl)pyridin-2(1h)-one CAS No. 2055-24-5

3-(1-Methylpyrrolidin-2-yl)pyridin-2(1h)-one

Cat. No.: B150815
CAS No.: 2055-24-5
M. Wt: 178.23 g/mol
InChI Key: HEPGBMFRBFJBBJ-UHFFFAOYSA-N
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Description

3-(1-Methylpyrrolidin-2-yl)pyridin-2(1h)-one is a heterocyclic compound that features both pyridine and pyrrolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methylpyrrolidin-2-yl)pyridin-2(1h)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine with 1-methylpyrrolidine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methylpyrrolidin-2-yl)pyridin-2(1h)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyrrolidine derivatives.

    Substitution: Formation of halogenated pyridine derivatives.

Scientific Research Applications

3-(1-Methylpyrrolidin-2-yl)pyridin-2(1h)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(1-Methylpyrrolidin-2-yl)pyridin-2(1h)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)pyrimidine: Another heterocyclic compound with a pyridine ring, known for its diverse biological activities.

    Imidazo[1,2-a]pyrimidine: A compound with a similar heterocyclic structure, used in medicinal chemistry for its pharmacological properties.

Uniqueness

3-(1-Methylpyrrolidin-2-yl)pyridin-2(1h)-one is unique due to the presence of both pyridine and pyrrolidine rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(1-methylpyrrolidin-2-yl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-12-7-3-5-9(12)8-4-2-6-11-10(8)13/h2,4,6,9H,3,5,7H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEPGBMFRBFJBBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C2=CC=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20290446
Record name 3-(1-methylpyrrolidin-2-yl)pyridin-2(1h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20290446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6969-92-2
Record name NSC68656
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68656
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(1-methylpyrrolidin-2-yl)pyridin-2(1h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20290446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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